2,6-Dichloro-3-phenylpyridine
Overview
Description
2,6-Dichloro-3-phenylpyridine is an organic compound with the molecular formula C11H7Cl2N. It is characterized by a pyridine ring substituted with chlorine atoms at positions 2 and 6, and a phenyl group at position 3 . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-phenylpyridine typically involves the chlorination of 3-phenylpyridine. The reaction is carried out by dissolving 3-phenylpyridine in an appropriate solvent and introducing chlorine gas into the reaction mixture. The reaction is maintained at a suitable temperature until the desired product is formed .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through standard techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reductive Dehalogenation: The chlorine atoms can be removed through reduction with suitable reagents.
Cross-Coupling Reactions: The phenyl ring can participate in cross-coupling reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reductive Dehalogenation: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cross-Coupling: Palladium-catalyzed reactions using reagents like boronic acids or organostannanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Dichloro-3-phenylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-phenylpyridine is largely dependent on its chemical structure. The presence of chlorine atoms and the phenyl group influence its reactivity and interaction with biological targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. Additionally, its aromatic structure allows for π-π interactions with other aromatic systems, which can be crucial in biological pathways.
Comparison with Similar Compounds
2,6-Dichloropyridine: Lacks the phenyl group, making it less versatile in certain synthetic applications.
3-Phenylpyridine: Does not have chlorine substituents, resulting in different reactivity and applications.
2,6-Difluoro-3-phenylpyridine: Fluorine atoms replace chlorine, leading to different electronic properties and reactivity.
Uniqueness: 2,6-Dichloro-3-phenylpyridine is unique due to the combination of chlorine atoms and a phenyl group on the pyridine ring. This structural arrangement imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2,6-dichloro-3-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUMHWPBSOBUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355802 | |
Record name | 2,6-dichloro-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18700-11-3 | |
Record name | 2,6-dichloro-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different reaction products observed when 2,6-Dichloro-3-phenylpyridine reacts with potassium amide in liquid ammonia?
A: Research indicates that the reaction of this compound with potassium amide in liquid ammonia yields a mixture of products depending on the reaction conditions. At -70°C, 4,4’-bipyridyl and 3,4’-bipyridyl derivatives are formed, with the 4,4’ coupling products being dominant []. Interestingly, when the reaction is performed at -70°C in the presence of potassium permanganate, 4-amino-2-benzylpyrimidine becomes the major product [].
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